Cytotoxicity vs 4-Fluoroacridone in MDR Leukemia
A direct head-to-head comparison was conducted between N10-(β-hydroxyethyl piperazinyl-butyl) derivatives of 4-chloroacridone and 4-fluoroacridone against human promyelocytic leukemia cell lines. The 4-chloro derivative demonstrated greater inhibitory potency across all three cell line variants evaluated. Specifically, the 4-chloroacridone derivative yielded IC50 values of 0.45 μM against drug-sensitive HL-60 cells, 0.49 μM against vincristine-resistant HL-60/VINC cells, and 1.07 μM against doxorubicin-resistant HL-60/DX cells, and was explicitly reported as 'more effective' than the corresponding 4-fluoro analog with an identical N10-side chain [1]. This establishes a clear scaffold-level potency rank order (4-Cl > 4-F) within this chemotype series for anti-leukemia drug discovery applications.
| Evidence Dimension | Cytotoxicity (IC50) against sensitive and MDR leukemia cell lines |
|---|---|
| Target Compound Data | N10-(β-hydroxyethyl piperazinyl-butyl)-4-chloroacridone: HL-60 IC50 = 0.45 μM; HL-60/VINC IC50 = 0.49 μM; HL-60/DX IC50 = 1.07 μM |
| Comparator Or Baseline | N10-(β-hydroxyethyl piperazinyl-butyl)-4-fluoroacridone (exact IC50 values not separately tabulated; qualitative rank order: 4-Cl > 4-F) |
| Quantified Difference | 4-chloro derivative explicitly stated to be more effective than 4-fluoro congener; a low resistance index (IC50 resistant/IC50 sensitive) of approximately 2.2–2.4 for the 4-Cl derivative indicates retained potency in MDR contexts. |
| Conditions | MTT assay; 72-h drug exposure; human promyelocytic leukemia HL-60 (sensitive), HL-60/VINC (vincristine-resistant, P-gp overexpressing), HL-60/DX (doxorubicin-resistant, MRP overexpressing) |
Why This Matters
For medicinal chemistry teams selecting a halogenated acridone core scaffold for hit-to-lead optimization against MDR leukemia, the 4-chloro variant offers empirically validated potency superiority over the 4-fluoro congener, reducing the risk of scaffold-related potency attrition in lead series progression.
- [1] Sciencedirect Topics: Acridone Derivative—Section 5.3 Leukemia cancer cell lines, lines 167–170 (citing reference [174]: Mayur YC, et al. Synthesis and cytotoxicity studies of N10-substituted acridones. Arch Pharm. 2009). View Source
